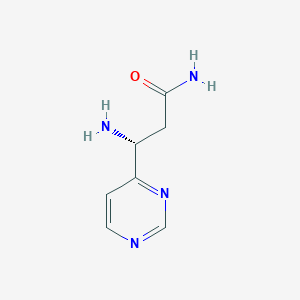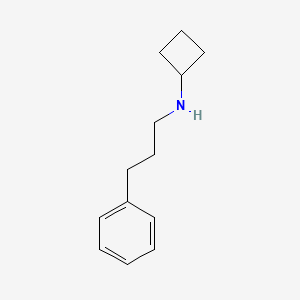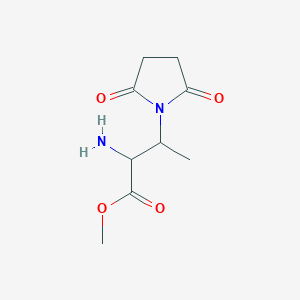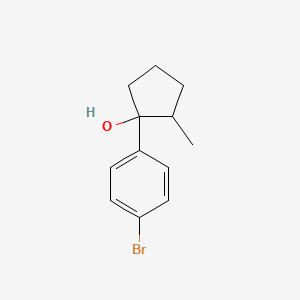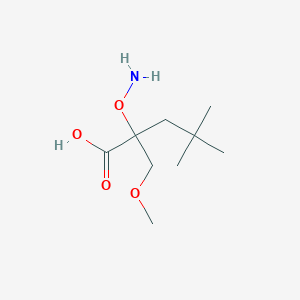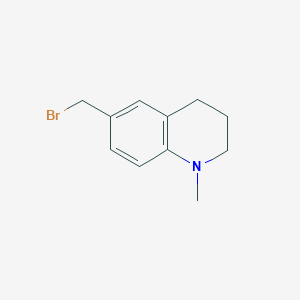
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-carbamate-protected amino alcohols, which undergo activation of the hydroxyl group via orthoesters. This reaction system provides various types of pyrrolidines and piperidines in very good yields . Industrial production methods may involve the use of catalysts such as Cp*Ir complexes, which enable the N-heterocyclization of primary amines with diols .
Analyse Des Réactions Chimiques
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism by which 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:
Pyrrolidines: These compounds share the pyrrolidine ring structure and are used in various chemical and pharmaceutical applications.
Pyrazoles: Compounds with a pyrazole ring are known for their anti-inflammatory and analgesic properties.
Benzimidazoles: These compounds are structurally similar and have applications in medicinal chemistry, particularly as antiparasitic agents.
The uniqueness of this compound lies in its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
1-ethyl-3-(4-propylpyrrolidin-3-yl)pyrazole |
InChI |
InChI=1S/C12H21N3/c1-3-5-10-8-13-9-11(10)12-6-7-15(4-2)14-12/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
Clé InChI |
VPTQWJKAWPOSTK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNCC1C2=NN(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol](/img/structure/B13243099.png)


![4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13243113.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine](/img/structure/B13243122.png)
